molecular formula C10H6N6O B6086536 4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline

4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline

Cat. No. B6086536
M. Wt: 226.19 g/mol
InChI Key: PBQKHNNNVYHONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to study the role of sGC in various physiological processes.

Mechanism of Action

4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline acts as a competitive inhibitor of sGC by binding to the heme group of the enzyme, thereby preventing the conversion of GTP to cGMP. This leads to a decrease in the levels of cGMP, which is an important second messenger molecule that regulates various physiological processes.
Biochemical and Physiological Effects
4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, relaxation of smooth muscle, and reduction of inflammation. It has also been shown to have neuroprotective effects and to be involved in the regulation of blood pressure and cardiac function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline is its high selectivity for sGC, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, 4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline also has some limitations, such as its potential toxicity and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for research involving 4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline. One area of interest is the development of more potent and selective sGC inhibitors for therapeutic applications. Another area of research is the investigation of the role of sGC in cancer, as recent studies have suggested that sGC may play a role in tumor growth and metastasis. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline on various physiological processes.

Synthesis Methods

4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline can be synthesized using a multi-step process involving the reaction of 2-nitrophenylhydrazine with 2,3-dichloroquinoxaline, followed by the reaction of the resulting compound with a variety of reagents to obtain the final product. The synthesis of 4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline has been extensively used in scientific research to study the role of sGC in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. It has also been used to investigate the potential therapeutic applications of sGC inhibitors in the treatment of various diseases, such as hypertension, heart failure, and pulmonary hypertension.

properties

IUPAC Name

14-oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6O/c1-2-12-6-4-8-7(3-5(6)11-1)13-9-10(14-8)16-17-15-9/h1-4H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQKHNNNVYHONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)NC4=NON=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.